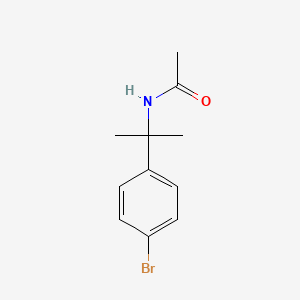

N-(2-(4-Bromophenyl)propan-2-YL)acetamide

Vue d'ensemble

Description

N-(2-(4-Bromophenyl)propan-2-YL)acetamide is a chemical compound with the CAS Number: 17818-09-6 . It has a molecular weight of 256.14 . It is a powder at room temperature .

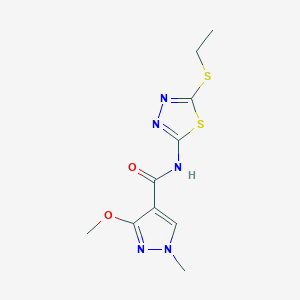

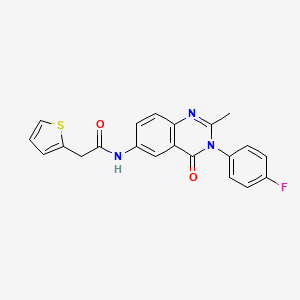

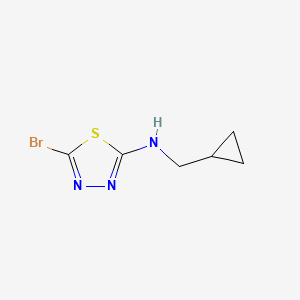

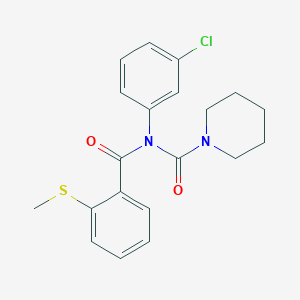

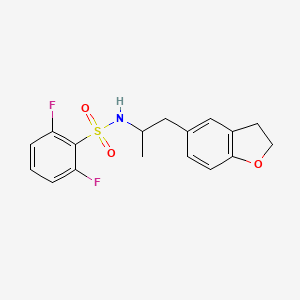

Molecular Structure Analysis

The molecular structure of N-(2-(4-Bromophenyl)propan-2-YL)acetamide can be represented by the formula C8H8BrNO . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

N-(2-(4-Bromophenyl)propan-2-YL)acetamide is a powder at room temperature . It has a melting point of 175-176 degrees Celsius .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been studied for its potential antimicrobial activity. In a study, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide were synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

The same study also evaluated the anticancer activity of these derivatives against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7). The results indicated that some of the compounds were active against the breast cancer cell line .

Drug Resistance Combat

The compound has been used in efforts to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Molecular Docking Studies

Molecular docking studies were carried out to study the binding mode of active compounds with receptor. The study demonstrated that some of the compounds displayed good docking score within binding pocket of the selected PDB ID and has the potential to be used as lead compounds for rational drug designing .

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives, which have shown promising results in antimicrobial and anticancer activities .

Analgesic Activity

In another study, a series of N-phenylacetamide sulphonamides were synthesized and one of the compounds exhibited good analgesic activity, comparable or superior than paracetamol .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(4-bromophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(14)13-11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDKTWCZTVHHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

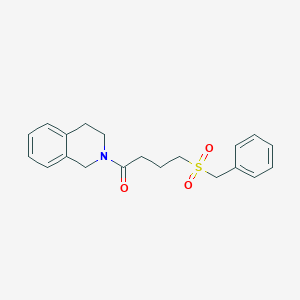

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2540461.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2540474.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)